5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol

Drug design ADME prediction Scaffold optimization

5-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol (CAS 1803597-41-2) is a chiral heterocyclic building block belonging to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class. It possesses a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1803597-41-2
Cat. No. B1435435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol
CAS1803597-41-2
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1CC(C2=NC=CN12)O
InChIInChI=1S/C7H10N2O/c1-5-4-6(10)7-8-2-3-9(5)7/h2-3,5-6,10H,4H2,1H3
InChIKeyQYVWIEFTVUCTOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol (CAS 1803597-41-2) – Baseline Characteristics and Structural Context


5-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol (CAS 1803597-41-2) is a chiral heterocyclic building block belonging to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class. It possesses a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. Computed physicochemical properties include a topological polar surface area (TPSA) of 38.1 Ų, an XLogP3-AA of -0.3, one hydrogen bond donor, and two hydrogen bond acceptors [1]. Commercial availability is typically at ≥95% purity, with recommended long-term storage in a cool, dry place . The scaffold is established as a core structure for kinase inhibitors, particularly c-Jun N-terminal kinase 3 (JNK3) [2].

Why Generic Substitution Fails for 5-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol


Simple replacement of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol with its unsubstituted or regioisomeric analogs in a synthetic or pharmacological workflow is not risk-free. The position of the methyl substituent directly alters the electronic environment and lipophilicity of the fused heterocycle, which in turn can modulate target-binding affinity and pharmacokinetic properties. For the JNK3 inhibitor class built on this scaffold, the (S)-enantiomers were up to 20-fold more potent than the corresponding (R)-enantiomers, demonstrating the acute sensitivity of biological activity to stereochemical and substitutional perturbations [1]. Similarly, shifting the methyl group from the 5- to the 2-position changes the calculated logP from -0.3 to +0.63, a difference that can significantly impact solubility and membrane permeability [2]. Consequently, generic analog substitution without experimental validation risks undermining both target potency and physicochemical suitability.

Quantitative Differentiation Guide for 5-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol


Lipophilicity Shift Versus 2-Methyl Regioisomer

The 5-methyl substitution on the pyrrolo[1,2-a]imidazol-7-ol core yields a calculated XLogP3-AA of -0.3, which is 0.93 log units lower than the 2-methyl regioisomer (LogP = +0.63) [1]. This difference in lipophilicity indicates that the 5-methyl analog is substantially more hydrophilic, which can enhance aqueous solubility and reduce nonspecific protein binding relative to the 2-methyl comparator.

Drug design ADME prediction Scaffold optimization

Predicted pKa Distinction Relative to Unsubstituted Parent Compound

The predicted acid dissociation constant (pKa) of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol is 13.49 ± 0.40, reflecting the weakly acidic character of the hydroxyl group . This value is elevated relative to the unsubstituted parent 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol (Sigma-Aldrich purity 97%, mp 137–139 °C) , for which a lower pKa would be anticipated due to the absence of the electron-donating methyl group. The explicit pKa value enables rational protonation-state control during purification, formulation, and biological assay design.

Ionization state Formulation optimization Salt selection

Stereochemical Sensitivity Confirmed by JNK3 Enantiomeric Potency Ratios

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, to which 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol belongs, exhibits strong stereochemical dependence in JNK3 inhibition. (S)-enantiomers of scaffold-based inhibitors demonstrated p38α/JNK3 IC₅₀ ratios of up to 10 and were up to 20-fold more potent JNK3 inhibitors than the corresponding (R)-enantiomers [1]. While direct IC₅₀ data for the 5-methyl-7-ol derivative are not published, the class-level inference is that the 5-methyl substituent, carrying a chiral center, will similarly lead to enantiodivergent potency, making enantiopure procurement essential for reproducible biological data.

Kinase inhibition Enantioselectivity Neuroprotection

Chiral Building Block Utility for Organometallic Catalyst Design

The rac-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol scaffold serves as an effective chiral alcohol ligand for dialkylaluminum complexes that are active in the ring-opening polymerization (ROP) of ε-caprolactone [1]. Introduction of the 5-methyl group in 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol increases steric bulk adjacent to the metal-binding site, predicting altered diastereomer distributions and polymerization rates compared to the unsubstituted scaffold. This steric modulation is a quantifiable lever for tuning catalytic performance.

Asymmetric catalysis Organometallic chemistry Ring-opening polymerization

Recommended Application Scenarios for 5-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol


JNK3 Kinase Inhibitor Lead Optimization

Use 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol as a chiral intermediate in the synthesis of novel JNK3 inhibitors. The scaffold's established neuroprotective profile, where (S)-enantiomers achieve up to 20-fold selectivity over (R)-enantiomers, makes enantiopure 5-methyl-7-ol a critical starting material for Structure-Activity Relationship (SAR) studies targeting neurodegenerative disorders [1].

Chiral Organometallic Catalyst Development

Incorporate the compound as a chiral alcohol ligand for dialkylaluminum or other metal complexes intended for asymmetric ring-opening polymerization. The additional steric bulk from the 5-methyl group relative to the unsubstituted scaffold is expected to modulate diastereomeric catalyst formation and polymerization kinetics, offering a rational basis for catalyst optimization [2].

Antioxidant / Antibacterial SAR Exploration

Employ 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol as a core template in the multicomponent synthesis of pyrroloimidazole derivatives for antioxidant and antibacterial screening. Although class-level data indicate bacteriostatic and DPPH radical-scavenging activity for related pyrroloimidazoles, the distinct lipophilicity (XLogP3-AA = -0.3) of the 5-methyl-7-ol derivative makes it a valuable probe for correlating hydrophilicity with antimicrobial potency and spectrum [3][4].

Quote Request

Request a Quote for 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.